molecular formula C15H23N3O3S B14365702 N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide CAS No. 90234-18-7

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide

Cat. No.: B14365702
CAS No.: 90234-18-7
M. Wt: 325.4 g/mol
InChI Key: SWJRCQGKTRDEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide is a chemical compound with the molecular formula C15H24N2O2S It is a benzamide derivative that contains a cyclohexyl group and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and reusable catalysts, such as diatomite earth@IL/ZrCl4, can be scaled up for industrial applications, ensuring high efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide is unique due to its specific structural features, such as the cyclohexyl group and the dimethylsulfamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90234-18-7

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-cyclohexyl-3-(dimethylsulfamoylamino)benzamide

InChI

InChI=1S/C15H23N3O3S/c1-18(2)22(20,21)17-14-10-6-7-12(11-14)15(19)16-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H,16,19)

InChI Key

SWJRCQGKTRDEDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.